molecular formula C14H10O2 B1212525 9H-Fluorene-4-carboxylic acid CAS No. 6954-55-8

9H-Fluorene-4-carboxylic acid

Cat. No. B1212525
CAS RN: 6954-55-8
M. Wt: 210.23 g/mol
InChI Key: WJNBLUOXTBTGMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9H-Fluorene derivatives, including 9H-Fluorene-4-carboxylic acid, often involves Pd(0)-catalyzed cross-coupling reactions, demonstrating high yields, operational simplicity, and mild reaction conditions. This method provides an excellent alternative for the efficient synthesis of these compounds (Xu et al., 2015).

Molecular Structure Analysis

The crystal structure analysis of fluorene-9-carboxylic acid reveals two crystallographically independent sets of molecules, each exhibiting hydrogen bonding of the cyclic dimer type about a center of symmetry. This structure is further complicated by the disordering of the carboxyl O atoms within one of the sets, highlighting the intricacy of its molecular structure (Blackburn et al., 1996).

Chemical Reactions and Properties

9H-Fluorene-4-carboxylic acid participates in various chemical reactions, including its use in the synthesis of new linker materials for solid-phase synthesis due to its convenient synthesis and application potential. The compound’s reactivity is influenced by the electron-withdrawing effect of the carboxamide group, affecting the release of carboxylic acids from resin-bound linkers (Henkel & Bayer, 1998).

Physical Properties Analysis

The physical properties of 9H-Fluorene-4-carboxylic acid derivatives are often studied in the context of their liquid crystalline behavior and polymorphism in the solid state. For instance, specific fluorene derivatives exhibit monotropic nematic liquid crystalline behavior, with isotropisation temperatures and polymorphic solid phases, underscoring the diversity in physical properties within this chemical family (Gupta et al., 2018).

Chemical Properties Analysis

The chemical properties of 9H-Fluorene-4-carboxylic acid, such as its ability to form hydrogen-bonded cyclic dimers, are crucial for understanding its behavior in various environments. The planarity of the fluorene core and the hydrogen bonding within the compound are essential characteristics that influence its reactivity and interaction with other molecules (Kennard et al., 1981).

Scientific Research Applications

1. Structural Analysis and Properties

  • 9-Oxo-9H-fluorene-1-carboxylic acid adopts a planar conformation with internal hydrogen bonding. This structure influences its stacking behavior in certain directions, which is significant for understanding molecular interactions in crystalline forms (Coté, Lalancette, & Thompson, 1996).
  • The electronic and cationic spectroscopy of fluorene derivatives, such as 9-hydroxy-9-fluorene carboxylic acid, provides insights into their excited state and ionization potential, valuable for understanding photochemical properties (Gu, Trindle, & Knee, 2014).

2. Applications in Synthesis and Material Science

  • 9-Hydroxy-9-(4-carboxyphenyl)fluorene has been used as a linker in solid-phase synthesis. This application is important for the creation of novel compounds and efficient synthetic processes (Henkel & Bayer, 1998).
  • Fluorene derivatives are integral in synthesizing polymers with specific properties, such as polyamides containing ether and bulky fluorenylidene groups. These have applications in creating materials with unique thermal and solubility properties (Hsiao, Yang, & Lin, 1999).

3. Plant Growth and Agriculture

  • Fluorene-9-carboxylic acids, such as Morphactins, have been observed to significantly influence plant growth and development. Understanding these effects is crucial for agricultural applications and controlling plant physiology (Schneider et al., 1965).

4. Environmental and Chemical Processes

  • The ozonolysis and radiolysis of fluorene, which leads to products like 9-fluorenone and 9-fluorene carboxylic acid, are essential for understanding the degradation of toxic substances in the environment (Popov & Getoff, 2004).

Safety And Hazards

When handling 9H-Fluorene-4-carboxylic acid, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place .

properties

IUPAC Name

9H-fluorene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-14(16)12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNBLUOXTBTGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219802
Record name Fluorene-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluorene-4-carboxylic acid

CAS RN

6954-55-8
Record name 9H-Fluorene-4-carboxylic acid
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Record name Fluorene-4-carboxylic acid
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Record name Fluorene-4-carboxylic acid
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Record name Fluorene-4-carboxylic acid
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Record name 9H-fluorene-4-carboxylic acid
Source European Chemicals Agency (ECHA)
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Record name FLUORENE-4-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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